molecular formula C12H18ClN3O B3085946 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride CAS No. 1158404-10-4

4-amino-N-phenylpiperidine-1-carboxamide hydrochloride

Cat. No. B3085946
M. Wt: 255.74 g/mol
InChI Key: DIEFVAGVZYKLLB-UHFFFAOYSA-N
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Description

4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 937602-01-2 . It has a molecular weight of 219.29 and its IUPAC name is 4-amino-N-phenyl-1-piperidinecarboxamide . It is stored at temperatures between 28 C .


Molecular Structure Analysis

The InChI code for 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride is 1S/C12H17N3O/c13-10-6-8-15 (9-7-10)12 (16)14-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2, (H,14,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-amino-N-phenylpiperidine-1-carboxamide hydrochloride has a molecular weight of 219.29 . It is stored at temperatures between 28 C .

Scientific Research Applications

Therapeutic Applications and Drug Development

4-amino-N-phenylpiperidine-1-carboxamide hydrochloride derivatives, such as phenylpiperazine, have shown promise in drug development, particularly for treating central nervous system (CNS) disorders. The versatility of the N-phenylpiperazine scaffold has been highlighted, suggesting its potential beyond CNS applications into areas such as antimicrobial agents, cancer therapy, and more. The scaffold's ability to yield new classes of hits and prototypes for various therapeutic fields underscores its druglikeness and potential for pharmacokinetic and pharmacodynamic improvements (Maia, Tesch, & Fraga, 2012).

Environmental Degradation and Analysis

Advanced oxidation processes (AOPs) have been applied to degrade environmental contaminants, including those related to 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride and its derivatives. Research into AOPs for treating acetaminophen, a compound structurally related to 4-amino-N-phenylpiperidine-1-carboxamide, from aqueous media has led to a better understanding of degradation pathways, kinetics, and by-products. This work contributes to environmental protection efforts by informing the treatment of pharmaceutical contaminants (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Materials Science and Chemical Engineering

In materials science, the incorporation of amino acid derivatives, such as the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), into peptides for peptide synthesis and studies has showcased the innovative use of these compounds. TOAC's rigid cyclic structure makes it valuable for analyzing peptide secondary structure and dynamics, with applications ranging from biologically active peptide studies to membrane interaction investigations. This area of research opens up new possibilities for the use of 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride derivatives in biophysical and biochemical studies (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Safety And Hazards

The safety data sheet (SDS) for 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride can be found online . Always refer to the SDS for detailed safety and handling information.

Future Directions

While specific future directions for 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride are not mentioned in the available resources, piperidine derivatives are a significant part of the pharmaceutical industry . Therefore, the development of novel piperidine analogs possessing enhanced activities with minimum toxicity is a promising area of research .

properties

IUPAC Name

4-amino-N-phenylpiperidine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEFVAGVZYKLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-phenylpiperidine-1-carboxamide hydrochloride

CAS RN

937602-01-2, 1158404-10-4
Record name 4-Amino-N-phenyl-1-piperidinecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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